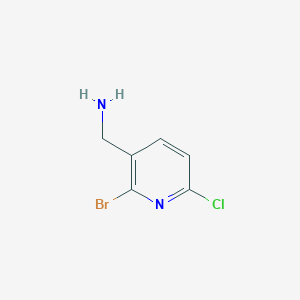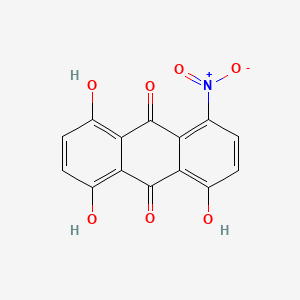
9,10-Anthracenedione, 1,4,5-trihydroxy-8-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5-trihydroxy-8-nitroanthracene-9,10-dione is a derivative of anthraquinone, a compound known for its applications in dyes, pigments, and various industrial processes. This compound is characterized by the presence of three hydroxyl groups and one nitro group attached to the anthracene-9,10-dione structure, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5-trihydroxy-8-nitroanthracene-9,10-dione typically involves the nitration of 1,4,5-trihydroxyanthracene-9,10-dione. The reaction is carried out using concentrated nitric acid under controlled temperature conditions to ensure selective nitration at the 8-position. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5-trihydroxy-8-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of aminoanthracene derivatives.
Substitution: Formation of alkylated or acylated anthracene derivatives.
Applications De Recherche Scientifique
1,4,5-trihydroxy-8-nitroanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance pigments and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4,5-trihydroxy-8-nitroanthracene-9,10-dione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The hydroxyl groups can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,5-trihydroxyanthracene-9,10-dione: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1,4-dihydroxy-5-nitroanthracene-9,10-dione: Similar structure but with one less hydroxyl group, affecting its properties and applications.
Uniqueness
1,4,5-trihydroxy-8-nitroanthracene-9,10-dione is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
39003-38-8 |
|---|---|
Formule moléculaire |
C14H7NO7 |
Poids moléculaire |
301.21 g/mol |
Nom IUPAC |
1,4,5-trihydroxy-8-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H7NO7/c16-6-2-1-5(15(21)22)9-10(6)14(20)12-8(18)4-3-7(17)11(12)13(9)19/h1-4,16-18H |
Clé InChI |
PPXPCKBOIVQWQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13126072.png)
![6-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13126074.png)

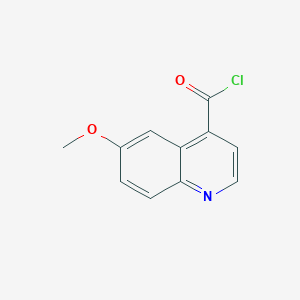

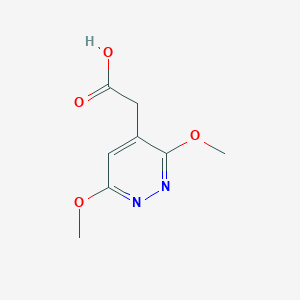

![3-Chloro-2-{[(e)-(3,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B13126120.png)
![7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13126123.png)

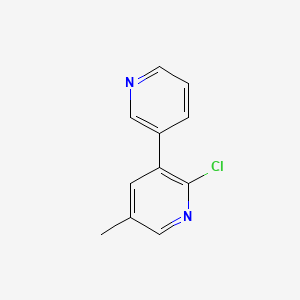

![tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13126141.png)
